molecular formula C10H15NO4 B3039424 Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate CAS No. 104966-05-4

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

Cat. No.: B3039424
CAS No.: 104966-05-4
M. Wt: 213.23 g/mol
InChI Key: HUACORLVIIESFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired piperidine derivative . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate is unique due to its specific structural features and the presence of an ethyl group at the 1-position.

Properties

IUPAC Name

ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-11-6-5-7(12)8(9(11)13)10(14)15-4-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUACORLVIIESFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C(C1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ethanol solution of sodium ethoxide which had been synthesized by adding 5.8 g of metallic sodium to 300 ml of ethanol, 62.2 g of ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate (Referential Example 34) was added. The resultant mixture was refluxed for 4 hours. After allowing the reaction mixture to cool down, ethanol was distilled off. Ethyl acetate and a dilute aqueous solution of hydrogen chloride were added. The resulting mixture was shaken. After washing the organic layer with water, it was dried and concentrated to obtain 36.3 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione as an oily substance (yield: 71%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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reactant
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Synthesis routes and methods II

Procedure details

5.8 g of metallic sodium was added to 300 ml of ethanol and they were reacted to obtain an ethanol solution containing sodium ethoxide. To this solution was added 62.2 g of ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate, and they were refluxed for 4 hours and allowed to cool. Ethanol was distilled off. Thereto were added ethyl acetate and a dilute aqueous hydrochloric acid solution and the resulting mixture was shaken. The organic layer was separated, water-washed, dried and concentrated to obtain 36.3 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione as an oily matter with an yield of 71%.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl N-ethoxycarbonylacetyl-3-ethylaminopropionate
Quantity
62.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 2
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 3
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 4
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 5
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 6
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

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